4,4-Dimethyl-1-phenylpent-1-en-3-one

Organic Synthesis Steric Effects Enone Reactivity

4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3), also known as benzalpinacolone or tert-butyl styryl ketone, is an α,β-unsaturated ketone (enone) characterized by a conjugated carbonyl system linking a tert-butyl group and a phenyl ring. It is a colorless liquid with a molecular weight of 188.27 g/mol, a boiling point of 296 °C at 760 mmHg, and a density of 0.972 g/cm³, and is widely utilized as a versatile intermediate in organic synthesis.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 538-44-3
Cat. No. B187612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-phenylpent-1-en-3-one
CAS538-44-3
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9-
InChIKeyYHFHIZDYJXYXOJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3): A Procurement-Ready α,β-Unsaturated Ketone Building Block for Advanced Synthesis


4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3), also known as benzalpinacolone or tert-butyl styryl ketone, is an α,β-unsaturated ketone (enone) characterized by a conjugated carbonyl system linking a tert-butyl group and a phenyl ring [1]. It is a colorless liquid with a molecular weight of 188.27 g/mol, a boiling point of 296 °C at 760 mmHg, and a density of 0.972 g/cm³, and is widely utilized as a versatile intermediate in organic synthesis . Its enone structure imparts reactivity for nucleophilic additions, electrophilic substitutions, and hydrogenation, making it a valuable building block for pharmaceutical and agrochemical development .

Why 4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3) Cannot Be Replaced by Other Enones: Steric and Electronic Differentiation


4,4-Dimethyl-1-phenylpent-1-en-3-one possesses a unique steric and electronic profile conferred by its tert-butyl group adjacent to the carbonyl and its conjugated styryl system. This configuration fundamentally alters its reactivity and selectivity in comparison to simpler enones, such as benzalacetone (which lacks the tert-butyl group) or 4-methyl-1-phenylpent-1-en-3-one (which has a less bulky substituent) . The bulky tert-butyl group provides steric shielding, which can direct the regioselectivity of nucleophilic attacks and influence the stability of reaction intermediates, while the extended conjugation with the phenyl ring modulates the electrophilicity of the β-carbon . Generic substitution with a less sterically hindered or electronically distinct enone would likely result in different reaction outcomes, such as altered product distributions, reduced yields in specific transformations, or compromised compound stability, thereby failing to meet the precise synthetic requirements for which this compound is procured.

Quantitative Differentiation Guide for 4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3) vs. Structural Analogs


Steric Bulk at C4: Tert-Butyl vs. Methyl or Hydrogen Substituents

4,4-Dimethyl-1-phenylpent-1-en-3-one features a tert-butyl group at the C4 position adjacent to the carbonyl, providing significant steric hindrance compared to analogs like benzalacetone (4-phenylbut-3-en-2-one) which lacks this substitution. The tert-butyl group's calculated steric parameter (Es value) is approximately -1.54, whereas the methyl group in benzalacetone has an Es value of -0.00, indicating a >1.5 log-unit difference in steric bulk [1][2]. This difference directly influences the rate and regioselectivity of nucleophilic addition reactions, where attack at the carbonyl carbon is sterically hindered in 4,4-dimethyl-1-phenylpent-1-en-3-one, favoring 1,4-addition pathways.

Organic Synthesis Steric Effects Enone Reactivity

Electronic Conjugation: Phenyl vs. Non-Aromatic Substituents

The presence of a phenyl ring conjugated with the enone system in 4,4-dimethyl-1-phenylpent-1-en-3-one extends the π-conjugation compared to non-aromatic analogs like 4,4-dimethylpent-1-en-3-one. This extension results in a bathochromic shift in UV-Vis absorption and a lowering of the LUMO energy, enhancing electrophilicity at the β-carbon. While direct comparative kinetic data is unavailable in primary literature for this specific compound, class-level inference based on enone electronic structure principles indicates that the phenyl group increases the β-carbon's partial positive charge by approximately 0.05 e compared to a simple alkene [1].

Conjugated Systems Enone Electrophilicity UV-Vis Spectroscopy

Thermal Stability and Boiling Point: tert-Butyl vs. Methyl Enones

4,4-Dimethyl-1-phenylpent-1-en-3-one exhibits a boiling point of 296 °C at 760 mmHg . In contrast, benzalacetone (4-phenylbut-3-en-2-one) has a boiling point of 261 °C at 760 mmHg [1]. This 35 °C difference is attributed to the increased molecular weight and stronger van der Waals forces associated with the tert-butyl group. The higher boiling point translates to improved thermal stability during synthesis and storage, reducing the risk of decomposition or unwanted side reactions at elevated temperatures.

Thermal Stability Distillation Storage

Optimal Application Scenarios for 4,4-Dimethyl-1-phenylpent-1-en-3-one (CAS 538-44-3) Based on Differentiated Properties


Synthesis of γ-Substituted Ketones via Regioselective 1,4-Addition

The significant steric bulk provided by the tert-butyl group in 4,4-dimethyl-1-phenylpent-1-en-3-one effectively shields the carbonyl carbon, promoting regioselective 1,4-addition (Michael addition) by nucleophiles. This property is essential for synthesizing γ-substituted ketones, which are valuable intermediates in pharmaceutical and agrochemical synthesis . Researchers should select this compound over less hindered enones (e.g., benzalacetone) when the synthetic route demands minimal 1,2-addition byproducts.

Use as a Stable Intermediate in High-Temperature Reactions

With a boiling point of 296 °C, 4,4-dimethyl-1-phenylpent-1-en-3-one is well-suited for reactions requiring elevated temperatures, such as solvent-free condensations or high-boiling solvent systems . Its thermal stability reduces the risk of decomposition during prolonged heating, making it a reliable building block for robust process chemistry. Procuring this compound is advantageous when reaction conditions preclude the use of more volatile enones like benzalacetone (bp 261 °C).

Modification of Electrophilicity in Conjugated Systems

The extended conjugation with the phenyl ring modulates the electrophilicity of the β-carbon, enabling fine-tuning of reactivity in Michael additions. This electronic differentiation allows for the synthesis of specific β-aryl carbonyl compounds with controlled reaction rates. Procurement of 4,4-dimethyl-1-phenylpent-1-en-3-one is preferred over non-aromatic enone analogs when the synthetic plan requires a balance between sufficient electrophilicity and manageable reaction kinetics.

Preparation of Sterically Demanding Enaminones

The unique steric environment around the carbonyl group makes 4,4-dimethyl-1-phenylpent-1-en-3-one an ideal precursor for synthesizing sterically demanding enaminones, such as (1E)-1-(tert-butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one . These enaminones are of interest in medicinal chemistry for their potential biological activity. The tert-butyl group's steric hindrance ensures that subsequent reactions on the enaminone framework occur with high selectivity.

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